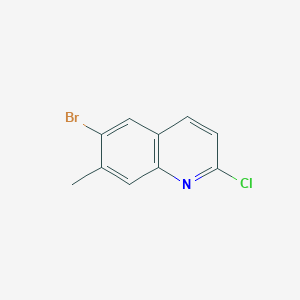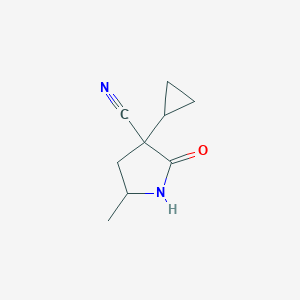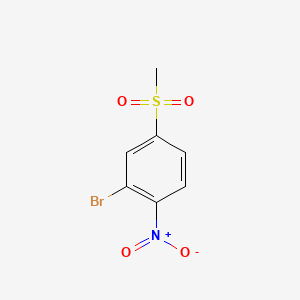![molecular formula C17H8F6O2 B15334365 2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 67810-63-3](/img/structure/B15334365.png)
2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an indene-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
Uniqueness
2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione is unique due to its indene-dione core structure combined with the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
67810-63-3 |
|---|---|
Formule moléculaire |
C17H8F6O2 |
Poids moléculaire |
358.23 g/mol |
Nom IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]indene-1,3-dione |
InChI |
InChI=1S/C17H8F6O2/c18-16(19,20)9-5-8(6-10(7-9)17(21,22)23)13-14(24)11-3-1-2-4-12(11)15(13)25/h1-7,13H |
Clé InChI |
PTIDILCMTSFARB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


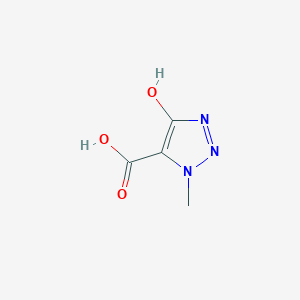
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)
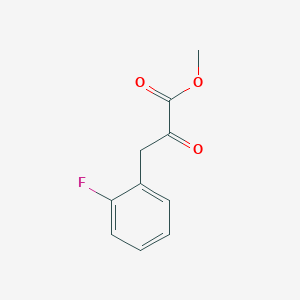
![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
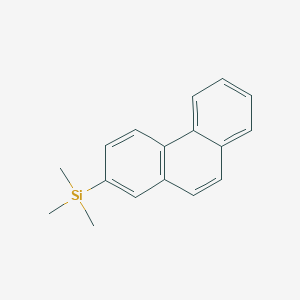


![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)
